molecular formula C10H12ClNO2 B1596614 Methyl 2-amino-3-(4-chlorophenyl)propanoate CAS No. 23434-96-0

Methyl 2-amino-3-(4-chlorophenyl)propanoate

Cat. No.: B1596614
CAS No.: 23434-96-0
M. Wt: 213.66 g/mol
InChI Key: FBHPVOLRIXZZMD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-chlorophenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-amino-3-(4-chlorophenyl)propanoate, an organic compound with the molecular formula C11_{11}H12_{12}ClN1_{1}O2_{2} and a molecular weight of approximately 215.66 g/mol, has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its role as a histone deacetylase inhibitor (HDACi), antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

The compound features a methyl ester group, an amino group, and a chlorophenyl moiety. The presence of the chlorine atom on the phenyl ring is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

1. Histone Deacetylase Inhibition

Research indicates that this compound acts as a histone deacetylase inhibitor. HDACs are crucial in regulating gene expression through chromatin remodeling, making them important targets in cancer therapy. Inhibition of HDACs can lead to increased acetylation of histones, resulting in the activation of tumor suppressor genes and apoptosis in cancer cells.

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity. Studies suggest that it may be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anticancer Activity

This compound has been investigated for its anticancer properties. It exhibits antiproliferative effects on several cancer cell lines, including HeLa and HCT-116 cells. The IC50_{50} values for these cell lines indicate potent activity compared to standard chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-(4-fluorophenyl)propanoateSimilar structure with fluorineDifferent biological activity profile
Methyl 2-acetylamino-3-(4-chlorophenyl)propanoateContains an acetylamino groupDistinct pharmacological properties
Methyl 2-amino-3-(4-bromophenyl)propanoateContains bromine instead of chlorineAlternative reactivity due to halogen differences

The specific chlorine substitution enhances the compound's reactivity and potential interactions with biological targets, making it a valuable candidate for further research.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : A study demonstrated that this compound induced apoptosis in HCT-116 cells through HDAC inhibition, leading to increased expression of pro-apoptotic factors .
  • Antimicrobial Study : Another investigation assessed its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations lower than those required for standard antibiotics.

Properties

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPVOLRIXZZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23434-91-5 (hydrochloride)
Record name 4-Chlorophenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00946090
Record name Methyl 2-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23434-96-0
Record name Phenylalanine, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23434-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-phenylalaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-DL-PHENYLALANINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA5R0QT27X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Chloro-DL-phenylalanine (1.00 g, 5.00 mmol) was dissolved in methanol (30 mL) and cooled to 0° C. Thionyl chloride (2.92 mL, 40.0 mmol) was added dropwise. The mixture was allowed to warm to room temperature and was heated at reflux for 4 h. The solvent and reagents were removed in vacuo to yield the hydrochloride salt 1-1 as a white powder in quantitative yield (1.25 g, 5.00 mmol). 1H NMR (300 MHz, CD3OD): δ=7.37 (d, 2H, J=6.6 Hz), 7.27 (d, 2H, J=6.6 Hz), 4.34 (t, 1H, J=6.9 Hz), 3.81 (s, 3H), 3.26 (dd, 1H, J=14.4, 6.4 Hz), 3.18 (dd, 1H, J=14.4, 7.3 Hz); 13C NMR (75 mHz, CD3OD): δ=170.28, 134.87, 134.18, 132.11, 130.19, 54.99, 53.85, 38.81; ESI-MS calcd for C10H13ClNO2 [M+H]+: 214.0635. found 214.0638.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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